![molecular formula C24H25N3O5S2 B2396411 N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-25-0](/img/structure/B2396411.png)
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound has shown promise in mitigating methotrexate-induced intestinal mucositis (IM) in mice . IM is a common side effect of cancer treatment that affects the gut, leading to diarrhea, weight loss, and impaired mucosal integrity. The compound, referred to as “B8,” demonstrated mucoprotective effects by reducing diarrhea scores, improving weight loss, and enhancing survival rates. It also protected against oxidative stress and inflammation, downregulated pro-inflammatory cytokines, and improved the gut microbiota profile. B8 could potentially be used as an adjunct in chemotherapy to prevent IM.
- The compound has been synthesized as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . Although the yield was moderate, this bioactive compound holds potential for further exploration due to its unique structure.
- Heterocycles containing nitrogen, such as the 1,2,3-triazole moiety found in this compound, have significant biological activities . Further investigations into its medicinal properties are warranted.
Chemotherapy Side Effect Mitigation
Bioactive Compound Synthesis
Medicinal Prospects
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which can influence a wide range of biological processes .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors, leading to various biological effects .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to suppress oxidative stress and inflammatory markers . This suggests that the compound could potentially interact with pathways related to inflammation and oxidative stress .
Pharmacokinetics
The bioavailability of similar compounds has been found to be in the range of 4-23% .
Result of Action
Similar compounds have been found to exhibit mucoprotective effects, mitigating villus atrophy, crypt hypoplasia, and oxidative stress markers . They also downregulated the mRNA expression of various inflammatory markers and upregulated anti-inflammatory markers .
properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-11-7-10-19(16-20)23-17-24(18-8-5-4-6-9-18)27(25-23)34(30,31)22-14-12-21(32-2)13-15-22/h4-16,24,26H,3,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSLSVYFUMMOEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.